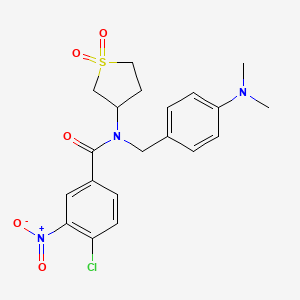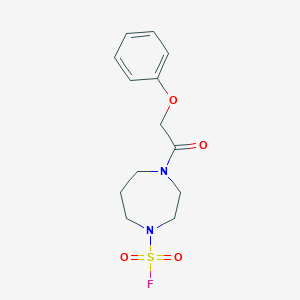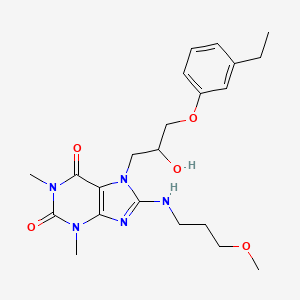
4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide" is a chemically complex molecule that appears to be related to a family of compounds with various substituents on the benzamide moiety. These compounds have been studied for their diverse chemical properties and biological activities, including anticonvulsant properties and potential antitumor activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including alkylation, nitro group reduction, and acid-amine coupling . For example, the synthesis of alkoxy benzamide derivatives involves halo phenol coupling and subsequent reactions to introduce various substituents . Similarly, the synthesis of 4-nitro-N-phenylbenzamides involves a series of reactions to introduce the nitro and phenyl groups . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray diffraction . For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, revealing the presence of pi-pi conjugation and hydrogen bonding interactions . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Compounds in this family exhibit a range of chemical reactivities. For example, N-chloro-N-methoxy-4-nitrobenzamide can selectively form different products depending on the reaction conditions . The reactivity of the nitro group is also a key feature, as seen in the reduction chemistry of nitrobenzamide derivatives, which can lead to the formation of amino or hydroxylamine derivatives . These reactions are relevant for understanding the potential metabolism and mode of action of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity . For example, the introduction of a chloro substituent can impact the electron density and reactivity of the benzamide core . The nitro group is particularly important for the electron-affinic properties, which can influence the cytotoxicity under hypoxic conditions .
Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Cytotoxicity
Research has explored the reductive chemistry of hypoxia-selective cytotoxins, including compounds structurally related to 4-chloro-N-(4-(dimethylamino)benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide. These studies reveal the selective toxicity for hypoxic cells due to enzymatic reduction processes. For example, the study by Palmer et al. (1995) elucidates the reduction chemistry of such compounds, facilitating further investigations into the toxic products generated, especially within hypoxic tumor cells (Palmer et al., 1995).
Electrochemical Behaviors and Determinations
Investigations into the electrochemical behaviors of benzoxazole compounds, which share similar functional groups with the compound , have been conducted. These studies, such as the one by Zeybek et al. (2009), provide insights into the electrochemical reduction processes and quantitative determinations of these compounds, highlighting their potential applications in analytical chemistry (Zeybek et al., 2009).
Crystal Engineering with Hydrogen Bonds and Halogen Bonds
The structural aspects of compounds containing nitrobenzamide functionalities, including their interaction via hydrogen and halogen bonds, are crucial for crystal engineering applications. Research by Saha et al. (2005) into the complexes formed by similar compounds demonstrates the potential for designing new materials through molecular interactions (Saha et al., 2005).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of derivatives containing similar structural moieties to this compound are important for identifying potential therapeutic agents. Studies like that of Bhalodiya et al. (2021) explore the synthesis of alkoxy benzamide derivatives, assessing their anti-tuberculosis activity and providing a foundation for the development of new drugs (Bhalodiya et al., 2021).
Eigenschaften
IUPAC Name |
4-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-22(2)16-6-3-14(4-7-16)12-23(17-9-10-30(28,29)13-17)20(25)15-5-8-18(21)19(11-15)24(26)27/h3-8,11,17H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDOTZRIMEAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)




![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
![5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2517231.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)